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Compound of Interest

Compound Name: EIDD-1931

Cat. No.: B613837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the antiviral

compound EIDD-1931 and its orally bioavailable prodrug, Molnupiravir (EIDD-2801). The

information presented is collated from various preclinical and clinical studies to support

research and development in the field of antiviral therapies.

Introduction
EIDD-1931 (β-D-N4-hydroxycytidine) is a ribonucleoside analog with potent antiviral activity

against a broad range of RNA viruses.[1] Its mechanism of action involves incorporation into

the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation

of mutations known as "viral error catastrophe."[2][3] Despite its antiviral efficacy, EIDD-1931
has demonstrated limitations in oral bioavailability in some species.[4][5] To address this, the

isopropylester prodrug Molnupiravir (EIDD-2801) was developed to enhance its

pharmacokinetic properties.[4] Following oral administration, Molnupiravir is rapidly and

extensively converted to the active parent compound EIDD-1931 in the plasma.[1][6]

Data Presentation: Comparative Pharmacokinetics
The following tables summarize the key pharmacokinetic parameters of EIDD-1931 and its

prodrug Molnupiravir (EIDD-2801) from studies in various species.
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Table 1: Pharmacokinetic Parameters in Humans
(following oral administration of Molnupiravir)

Parameter
EIDD-1931 (Active
Metabolite)

Molnupiravir
(Prodrug)

Reference

Tmax (median, h) 1.00 - 1.75 0.25 - 0.75 [1]

Cmax (mean, ng/mL)
Dose-proportional

increase

Up to 13.2 (at 600-

1600 mg)
[1]

t½ (geometric mean,

h)

~1.0 (slower

elimination phase of

~7.1 at highest doses)

Not calculable (rapid

conversion)
[1]

AUC
Dose-proportional

increase

~0.2% of EIDD-1931

concentrations
[1]

Table 2: Pharmacokinetic Parameters in Cats (following
a single oral dose of Molnupiravir at ~15.44 mg/kg)

Parameter
EIDD-1931 (Active
Metabolite)

Molnupiravir
(Prodrug)

Reference

Tmax (mean, h) 2.6 ± 1.4 - [7][8]

Cmax (mean, ng/mL) 1551 ± 720 38 ± 5 [7][8]

t½ (mean, h) 1.6 ± 1.1 - [7][8]

Table 3: Pharmacokinetic Parameters of EIDD-1931 in
Rats (following a single oral dose of 30 mg/kg)
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Parameter Normal State Arthritis State Reference

Tmax (h) Lower 1.8-fold increase [9][10]

Cmax
Unaffected (1.1-fold

change)
Unaffected [9][10]

AUC Baseline 1.7-fold increase [9][10]

Clearance (Cl/F) Baseline 0.54-fold decrease [9][10]

Table 4: Comparative Oral Bioavailability
Species EIDD-1931

Molnupiravir (EIDD-
2801)

Reference

Mice
Good oral

bioavailability
Similar to EIDD-1931 [4]

Ferrets Lower bioavailability
Increased oral

bioavailability
[4]

Non-human primates Poor bioavailability
Increased oral

bioavailability
[4][5]

Experimental Protocols
Human Pharmacokinetic Study (Phase 1)

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-

ascending dose study was conducted in healthy volunteers.[1]

Dosing: Single oral doses of Molnupiravir ranging from 50 to 1600 mg were administered.

Multiple-dose cohorts received Molnupiravir twice daily for 5.5 days.[11]

Sample Collection: Plasma samples were collected at predefined time points post-dose to

determine the concentrations of Molnupiravir and EIDD-1931.[1]

Analytical Method: Plasma concentrations of the analytes were quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
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Feline Pharmacokinetic Study
Study Design: A pharmacokinetic study was conducted in cats with naturally occurring feline

infectious peritonitis (FIP).[7]

Dosing: Cats received a mean oral dose of 15.44 mg/kg of Molnupiravir.[7][8]

Sample Collection: Blood samples were collected at 1, 2, 4, 6, and 12 hours post-

administration.[7]

Analytical Method: Serum concentrations of Molnupiravir and EIDD-1931 were determined

using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)

method.[7][8]

Rat Pharmacokinetic Study
Study Design: The oral pharmacokinetics of EIDD-1931 were evaluated in both healthy

(normal state) and complete Freund's adjuvant (CFA)-induced arthritic rats.[10]

Dosing: A single oral dose of 30 mg/kg of EIDD-1931 was administered.[10]

Sample Collection: Blood samples were collected at various time points to determine the

plasma concentration-time profile of EIDD-1931.[10]

Analytical Method: Plasma concentrations of EIDD-1931 were quantified using a validated

LC-MS/MS method.

Mandatory Visualization
Metabolic Activation of Molnupiravir

Plasma Host Cell

Molnupiravir (EIDD-2801)
(Prodrug)

EIDD-1931 (NHC)
(Active Drug)

Esterases
EIDD-1931

Monophosphate
Host Kinases EIDD-1931

Diphosphate

Host Kinases EIDD-1931
Triphosphate (rNTP)
(Active Metabolite)

Host Kinases
Incorporation into

Viral RNA
Viral RdRp

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.mdpi.com/2076-0817/14/7/666
https://www.mdpi.com/2076-0817/14/7/666
https://www.researchgate.net/publication/393469196_Pharmacokinetics_of_Molnupiravir_in_Cats_with_Naturally_Occurring_Feline_Infectious_Peritonitis
https://www.mdpi.com/2076-0817/14/7/666
https://www.benchchem.com/product/b613837?utm_src=pdf-body
https://www.mdpi.com/2076-0817/14/7/666
https://www.researchgate.net/publication/393469196_Pharmacokinetics_of_Molnupiravir_in_Cats_with_Naturally_Occurring_Feline_Infectious_Peritonitis
https://www.benchchem.com/product/b613837?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10976394/
https://www.benchchem.com/product/b613837?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10976394/
https://www.benchchem.com/product/b613837?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10976394/
https://www.benchchem.com/product/b613837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Metabolic conversion of Molnupiravir to its active triphosphate form.
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Caption: General workflow for a preclinical or clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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